molecular formula C9H18N2O4S B1400338 Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate CAS No. 1394669-98-7

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate

Cat. No.: B1400338
CAS No.: 1394669-98-7
M. Wt: 250.32 g/mol
InChI Key: AGBDEMSPPIPSGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O4S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process involves the following steps:

    Formation of the tert-butyl ester: Pyrrolidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

    Introduction of the sulfamoyl group: The tert-butyl ester is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the ester or sulfamoyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ester or sulfamoyl groups.

Scientific Research Applications

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of a sulfamoyl group.

    Tert-butyl 3-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a sulfamoyl group.

    Tert-butyl 3-aminopyrrolidine-1-carboxylate: Features an amino group in place of the sulfamoyl group.

Uniqueness

Tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and the sulfamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl 3-sulfamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBDEMSPPIPSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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